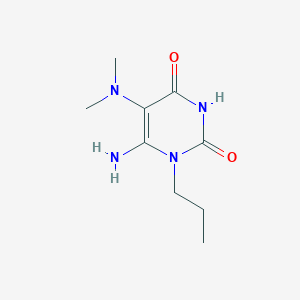

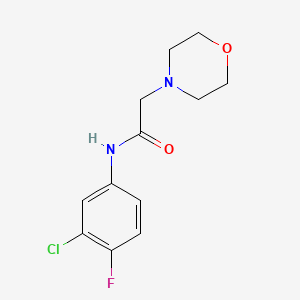

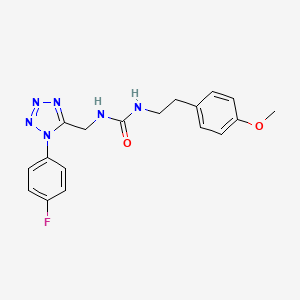

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide” is a chemical compound that is part of the tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) family . These compounds are used as starting materials in dipeptide synthesis .

Synthesis Analysis

The synthesis of Boc-AAILs involves the neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis

The Boc-AAILs have been used in solution-phase amide formation under thermal heating . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

The Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .科学的研究の応用

Organic Synthesis and Peptide Coupling

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide plays a crucial role in the synthesis of acyclic derivatives of prolylleucylglycinamide and other related compounds. It is synthesized through interactions involving tert-butyloxycarbonylprol ylleucylglycine ethyl ester and methanolic ammonia solution or by reacting glycine amide with mixed anhydrides synthesized from tert-butyloxycarbonylprolylleucine and isobutylchloroformate. The removal of the tert-butyloxycarbonyl group and subsequent reactions yield prolylleucylglycinamide and its acyl derivatives, highlighting its utility in peptide synthesis and modification (Haidukevich et al., 2019).

Materials Science and Supramolecular Chemistry

In materials science, compounds derived from N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide have been utilized to create moldable, load-bearing, and self-healing non-polymeric supramolecular gels. These gels, synthesized from simple organic salts including tert-butoxycarbonyl (Boc)-protected L-amino acids, demonstrate remarkable properties such as load-bearing capacity, moldability, and self-healing ability, which are valuable for various applications including stress-bearing materials (Sahoo et al., 2012).

将来の方向性

The future directions for “N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide” and similar compounds could involve further exploration of their use in peptide synthesis and organic synthesis. The development of more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds is also a potential area of interest .

特性

IUPAC Name |

tert-butyl N-[2-(3-methylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10-6-5-7-11(8-10)16-12(17)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCRSJLRIATJOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)

![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)

![3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2588626.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)

![2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B2588629.png)

![2-cyano-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2588633.png)